C8H11N3O3
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Overview
Description
C8H11N3O3 is a heterocyclic organic compound that features a pyrimidine ring substituted with a dimethylamino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C8H11N3O3 typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethylamino and methoxy groups. The carboxylic acid group is then introduced through carboxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
C8H11N3O3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
C8H11N3O3 has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of C8H11N3O3 involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and carboxylic acid groups can engage in various chemical reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)-4-methoxy-5-pyrimidinecarboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-(Dimethylamino)-4-methoxy-5-pyrimidinecarboxylate: An ester derivative of the compound.
2-(Dimethylamino)-4-methoxy-5-pyrimidinecarboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
C8H11N3O3 is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C8H11N3O3 |
---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(dimethylamino)-4-methoxypyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(7(12)13)6(10-8)14-3/h4H,1-3H3,(H,12,13) |
InChI Key |
XCQKZZQFFMOPPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)OC)C(=O)O |
Origin of Product |
United States |
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